molecular formula C15H24N4O6 B8431001 [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate

Cat. No.: B8431001
M. Wt: 356.37 g/mol
InChI Key: TVRCRTJYMVTEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a hydroxyl group, and an amino acid ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyl and amino groups. The final step involves esterification with 2-amino-3-methylbutanoic acid under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: In biological research, the compound serves as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring biomolecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its unique structure allows it to interact with specific molecular targets in cells.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with signaling pathways.

Comparison with Similar Compounds

  • [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate
  • This compound
  • This compound

Uniqueness: The unique combination of the pyrimidine ring, hydroxyl group, and amino acid ester in this compound sets it apart from other similar compounds. This structure confers specific chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H24N4O6

Molecular Weight

356.37 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)

InChI Key

TVRCRTJYMVTEFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
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Synthesis routes and methods II

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CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
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